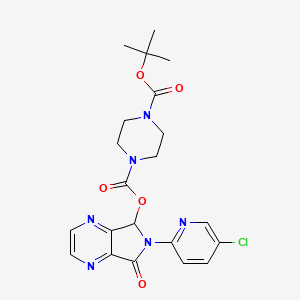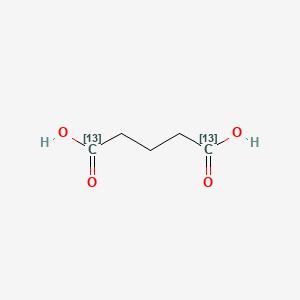
(S)-Tamsulosin-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Tamsulosin-d3 Hydrochloride is a deuterated form of Tamsulosin, a medication primarily used to treat benign prostatic hyperplasia (BPH). The deuterium atoms replace the hydrogen atoms in the molecular structure, which can enhance the metabolic stability of the compound. This compound is a selective alpha-1A adrenergic receptor antagonist, which helps in relaxing the muscles in the prostate and bladder neck, thereby improving urine flow and reducing symptoms of BPH.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tamsulosin-d3 Hydrochloride involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the Deuterated Intermediate: The initial step involves the preparation of a deuterated intermediate through a series of reactions, including alkylation and deuterium exchange reactions.
Coupling Reaction: The deuterated intermediate is then coupled with another intermediate to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure it meets the required specifications.
化学反应分析
Types of Reactions
(S)-Tamsulosin-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
(S)-Tamsulosin-d3 Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways and stability of Tamsulosin.
Biology: The compound is used in biological studies to understand its interaction with alpha-1A adrenergic receptors.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of Tamsulosin.
Industry: The compound is used in the pharmaceutical industry for the development of new formulations and drug delivery systems.
作用机制
(S)-Tamsulosin-d3 Hydrochloride exerts its effects by selectively blocking alpha-1A adrenergic receptors in the prostate and bladder neck. This leads to the relaxation of smooth muscle tissue, reducing resistance to urinary flow and alleviating symptoms of BPH. The molecular targets include the alpha-1A adrenergic receptors, and the pathways involved are related to the adrenergic signaling pathway.
相似化合物的比较
Similar Compounds
Tamsulosin: The non-deuterated form of the compound, used for the same medical indications.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used to treat BPH.
Doxazosin: A non-selective alpha-1 adrenergic receptor antagonist used for BPH and hypertension.
Uniqueness
(S)-Tamsulosin-d3 Hydrochloride is unique due to the presence of deuterium atoms, which enhance its metabolic stability and potentially improve its pharmacokinetic profile compared to non-deuterated Tamsulosin. This can lead to better efficacy and reduced side effects in clinical applications.
属性
CAS 编号 |
1217687-82-5 |
|---|---|
分子式 |
C20H29ClN2O5S |
分子量 |
447.989 |
IUPAC 名称 |
2-methoxy-5-[(2S)-3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m0./s1/i2D3; |
InChI 键 |
ZZIZZTHXZRDOFM-ANZOVPRHSA-N |
SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |
同义词 |
5-[(2S)-2-[[2-(-Ethoxyphenoxy)ethyl]amino]propyl-d3]-2-methoxybenzenesulfonamide Hydrochloride; (+)-LY 253352-d3; (+)-YM 617-d3; S-(+)-YM 12617-d3; YM 12617-2-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)
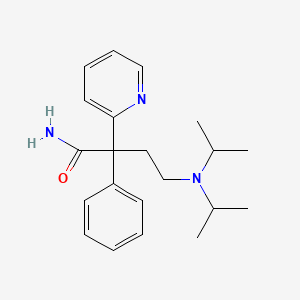
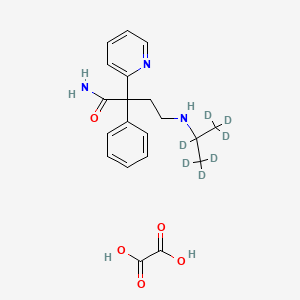
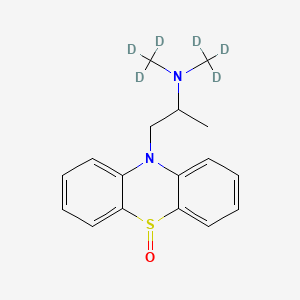
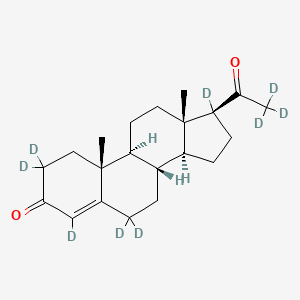
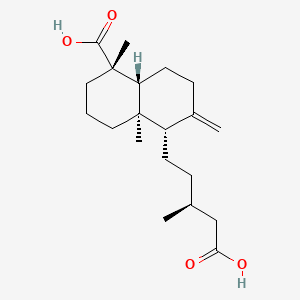
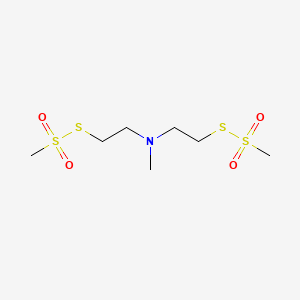
![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)

